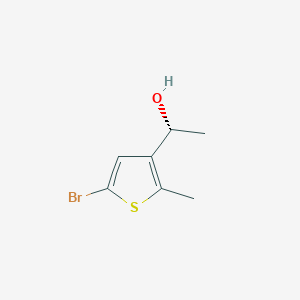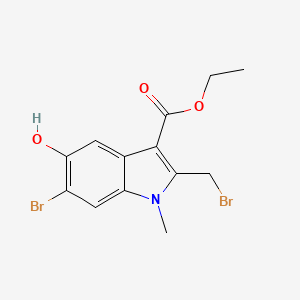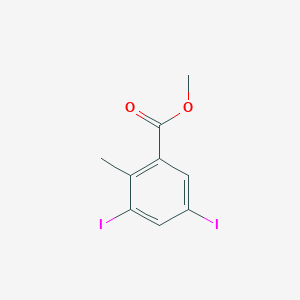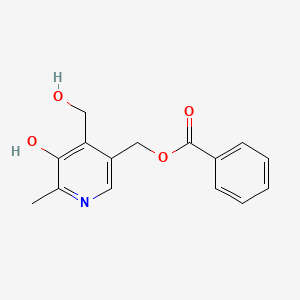
Guaiacol-b-D-gentiobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guaiacol-b-D-gentiobioside is a chemical compound known for its presence in certain natural products and its potential applications in various fields It is a glycoside derivative of guaiacol, which is a phenolic compound commonly found in wood smoke and certain plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guaiacol-b-D-gentiobioside typically involves the glycosylation of guaiacol with gentiobiose. This reaction can be carried out using various glycosyl donors and catalysts. One common method involves the use of a glycosyl donor such as gentiobiose peracetate and a catalyst like trifluoromethanesulfonic acid (TfOH) to facilitate the glycosylation reaction. The reaction is usually conducted in an anhydrous solvent such as dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve enzymatic glycosylation processes, where enzymes such as glycosyltransferases are used to catalyze the transfer of gentiobiose to guaiacol. This method is advantageous due to its high specificity and environmentally friendly nature. Additionally, large-scale production may utilize bioreactors to optimize reaction conditions and increase yield.
Chemical Reactions Analysis
Types of Reactions
Guaiacol-b-D-gentiobioside can undergo various chemical reactions, including:
Oxidation: The phenolic group in guaiacol can be oxidized to form quinones.
Reduction: The compound can be reduced to form guaiacol derivatives with altered functional groups.
Substitution: The hydroxyl group in guaiacol can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced guaiacol derivatives.
Substitution: Alkylated or acylated guaiacol derivatives.
Scientific Research Applications
Guaiacol-b-D-gentiobioside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and the behavior of glycosides.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Mechanism of Action
The mechanism of action of Guaiacol-b-D-gentiobioside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Enzyme Inhibition: It has been shown to inhibit enzymes such as glycogen synthase (GYS), which is involved in glycogen metabolism.
Signal Transduction: The compound may modulate signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Guaiacol-b-D-gentiobioside can be compared with other similar compounds such as:
Guaiacol: A simpler phenolic compound with similar antioxidant properties but lacking the glycoside moiety.
4-Methylguaiacol: A methylated derivative of guaiacol with distinct sensory properties.
Syringol Gentiobioside: Another glycoside derivative with similar applications in smoke taint analysis.
This compound is unique due to its specific glycoside structure, which imparts distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C19H28O12 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H28O12/c1-27-8-4-2-3-5-9(8)29-19-17(26)15(24)13(22)11(31-19)7-28-18-16(25)14(23)12(21)10(6-20)30-18/h2-5,10-26H,6-7H2,1H3/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1 |
InChI Key |
CJEAIMVSKBRXEH-SKYGPZSASA-N |
Isomeric SMILES |
COC1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
Canonical SMILES |
COC1=CC=CC=C1OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid](/img/structure/B13436587.png)
![[2-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B13436588.png)
![tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13436601.png)

![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B13436612.png)
![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)
amine](/img/structure/B13436633.png)
![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)

![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)


